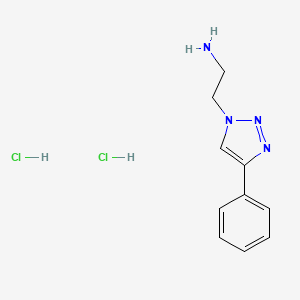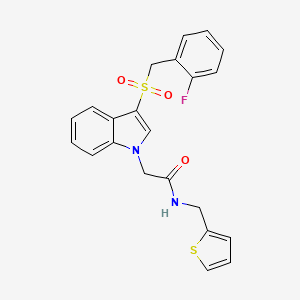![molecular formula C18H17N3O2S B3009213 3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole CAS No. 496776-23-9](/img/structure/B3009213.png)
3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This particular derivative incorporates a benzodioxol moiety, a methyl group, and a phenylethylsulfanyl group into its structure, which could potentially influence its chemical and biological properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the alkylation of starting triazole-thiol with appropriately substituted halides. For example, a series of 3-benzylsulfanyl derivatives of 1,2,4-triazole were synthesized by alkylation with benzyl halides, showing moderate antimycobacterial activity . Similarly, the synthesis of 3-{(1,3-benzoxazol-2-yl)sulfanylmethyl} derivatives involved a one-pot reaction using coumarin, mercapto benzoxazole, and aldehydes, catalyzed by L-proline . These methods suggest that the compound could be synthesized through a similar alkylation strategy, potentially followed by a coupling reaction with a phenylethyl moiety.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined, revealing dihedral angles and hydrogen bonding that stabilize the crystal structure . Another study on the structure of a rearrangement product of a 1,2,4-triazole derivative provided insights into the planarity and aromaticity of the imidazol-4-yl-triazole system . These findings could be relevant to understanding the molecular structure of the compound .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization and alkylation. For instance, bis-triazolethiols were alkylated with alkyl bromides to produce bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes with antiproliferative and antilipolytic activities . The reactivity of the triazole ring and the presence of substituents like the sulfanyl group can significantly influence the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For example, the presence of nitro groups or a thioamide group on the benzyl moiety was found to enhance antimycobacterial activity . The tautomerism of 1,2,4-triazoles and their salts has been studied, showing preferences for certain tautomeric forms based on the substituents present . These properties are crucial for understanding the behavior of the compound in biological systems and its potential applications.
Applications De Recherche Scientifique
Antitumor Activity
Triazole derivatives have been extensively studied for their antitumor properties. A study reported the design, synthesis, and evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains. These compounds demonstrated in vitro antitumor activity against various cell lines, highlighting the potential of triazole derivatives in cancer research (Guo-qiang Hu et al., 2008).
Antibacterial and Antifungal Activities
Triazole compounds have also shown significant antibacterial and antifungal activities. A research study synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, which were found to exhibit promising antibacterial potency against a range of bacterial strains. This underscores the potential of triazole derivatives as antimicrobial agents (Xian-Long Wang et al., 2010).
Antiproliferative and Antilipolytic Activities
In obesity and cancer research, certain triazole derivatives have been identified to exhibit antiproliferative and antilipolytic activities. These compounds were evaluated against obesity-related colorectal cells and showed promising results, indicating their dual potential in treating obesity-related complications and colorectal cancer (M. Shkoor et al., 2021).
Antimalarial and Microbial Inhibition
Some triazole derivatives have been synthesized and evaluated for their antimalarial properties and ability to inhibit microbial growth. These studies reveal the potential of triazole compounds in developing new treatments for malaria and microbial infections, highlighting their importance in medicinal chemistry (C. Kaushik & Ashima Pahwa, 2018).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21-17(14-7-8-15-16(11-14)23-12-22-15)19-20-18(21)24-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBMJVFGIUMXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

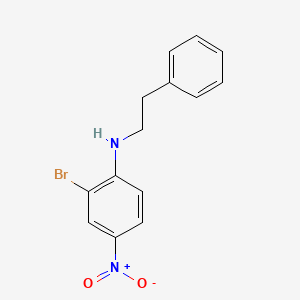
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)


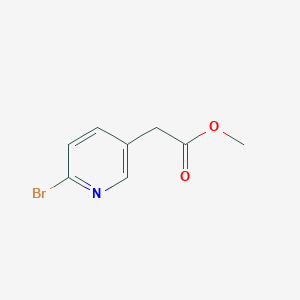
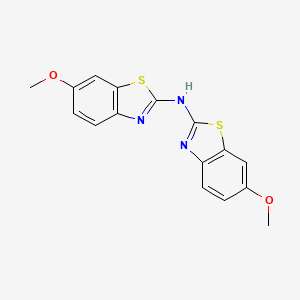
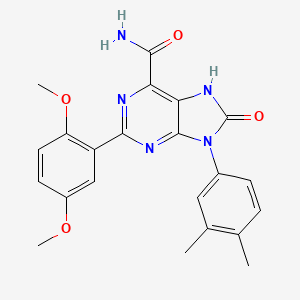
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
